![molecular formula C15H14F3NO3S B2723188 4,6-Dimethyl-3-(methylsulfonyl)-2-[3-(trifluoromethyl)phenoxy]pyridine CAS No. 341967-32-6](/img/structure/B2723188.png)
4,6-Dimethyl-3-(methylsulfonyl)-2-[3-(trifluoromethyl)phenoxy]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a pyridine derivative with various functional groups attached, including a methylsulfonyl group, a trifluoromethyl group, and a phenoxy group . These functional groups could potentially influence the compound’s reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the pyridine ring and the attached functional groups. The trifluoromethyl group could add electron-withdrawing character, potentially affecting the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group is known to play an important role in various chemical reactions, including trifluoromethylation of carbon-centered radical intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could influence the compound’s polarity, boiling point, and other properties .科学的研究の応用
Environmental and Biomonitoring Applications
Fluoroalkylether Compounds Analysis : The research emphasizes the environmental fate and effects of ether-PFAS, including advanced monitoring and analytical methodologies for these compounds. Extensive studies between 2015 and 2019 have identified and analyzed the presence and impact of fluoroalkylether compounds in various environments, highlighting the necessity for continuous research to understand their behavior and potential risks (Munoz et al., 2019).
Health Risks of Novel Fluorinated Alternatives : Another focus area is the identification of new PFAS compounds and their potential health risks. Despite the phase-out of legacy PFAS, emerging fluorinated alternatives pose significant concerns due to their comparable or even more severe toxicological profiles. The review calls for further toxicological studies to ensure the safe long-term use of these alternatives (Wang et al., 2019).
Environmental Impact and Degradation
Microbial Degradation of PFAS : The environmental persistence of PFAS has prompted research into microbial degradation pathways. Studies have explored the biodegradability of PFAS precursors, such as fluorotelomer-based compounds, in various environmental settings. These findings are crucial for assessing the fate of PFAS and developing strategies to mitigate their persistence (Liu & Mejia Avendaño, 2013).
Treatment Technologies for PFAS Removal : The challenge of removing PFAS from water has led to the exploration of novel treatment technologies. This includes adsorption techniques and advanced oxidative processes. The review evaluates the effectiveness of these methods in removing PFAS, highlighting the need for cost-effective and efficient solutions (Kucharzyk et al., 2017).
Regulatory and Risk Management Perspectives
Risk Assessment and Management Practices : A critical review of regulations, risk evaluations, and management practices for PFAS in various countries provides insights into the global response to PFAS concerns. This review discusses proposed standard values for PFAS exposure and the application of these values in controlling pollution and managing human health risks (Zushi et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4,6-dimethyl-3-methylsulfonyl-2-[3-(trifluoromethyl)phenoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-9-7-10(2)19-14(13(9)23(3,20)21)22-12-6-4-5-11(8-12)15(16,17)18/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGVWPGPYMZUOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)OC2=CC=CC(=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-3-(methylsulfonyl)-2-[3-(trifluoromethyl)phenoxy]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

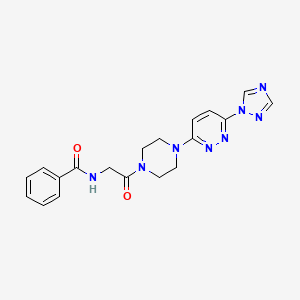

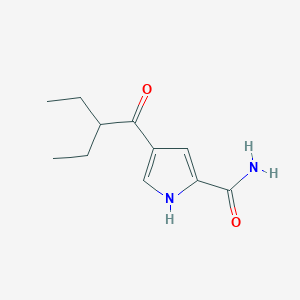
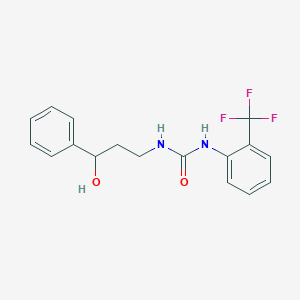
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)cinnamamide](/img/structure/B2723113.png)

![2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/no-structure.png)
![4-(2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B2723118.png)
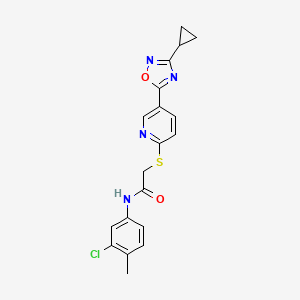
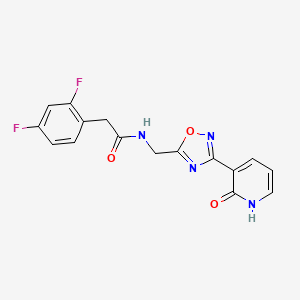
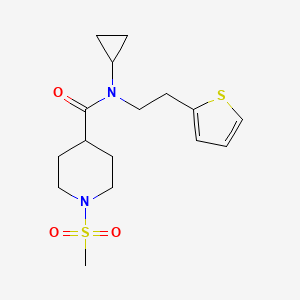

![N-[2-[4-(4-Ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2723126.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,3-dimethoxybenzamide](/img/structure/B2723128.png)